molecular formula C8H16N2O2 B11916808 Methyl 3,5-dimethylpiperazine-1-carboxylate

Methyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B11916808
M. Wt: 172.22 g/mol
InChI Key: ZPGKYSAUSIBVMJ-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethylpiperazine-1-carboxylate is a valuable piperazine-based building block designed for advanced pharmaceutical and medicinal chemistry research. Piperazine rings are a privileged scaffold in drug discovery, frequently appearing in small-molecule FDA-approved drugs due to their favorable physicochemical properties and ability to improve pharmacokinetic profiles . This specific derivative, featuring a carboxylate ester and methyl substituents on the ring, is engineered for the synthesis of novel bioactive molecules. Researchers can utilize this compound as a critical precursor in diversity-oriented synthesis (DOS) to create structurally diverse compound libraries . The piperazine moiety is a common feature in agents targeting a wide range of therapeutic areas, including antiviral and anti-inflammatory applications . Furthermore, the structural motif of building a piperazine ring from other amine precursors is a recognized strategy to modify existing bioactive molecules, such as amino acids, and generate new chemical entities with potentially enhanced activity . This product is intended for use in these and other exploratory research applications to facilitate the development of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3,5-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-6-4-10(8(11)12-3)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3

InChI Key

ZPGKYSAUSIBVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Direct Carboxylation of 3,5-Dimethylpiperazine

Direct reaction of 3,5-dimethylpiperazine with methyl chloroformate offers a straightforward route, though steric and electronic factors necessitate careful stoichiometric control.

Reaction Conditions and Optimization

In a representative procedure, 3,5-dimethylpiperazine (1.75 mmol) is dissolved in dichloromethane (DCM, 6 mL) and cooled to 0°C. Triethylamine (TEA, 4.37 mmol) is added as a base, followed by dropwise addition of methyl chloroformate (2.10 mmol). The mixture is stirred at room temperature for 12 hours, after which the solvent is removed under reduced pressure. Purification via column chromatography (DCM:MeOH = 95:5) yields the target compound.

Key Variables:

  • Solvent: DCM or chloroform minimizes side reactions.

  • Base: TEA or N,N-diisopropylethylamine (DIPEA) ensures efficient HCl scavenging.

  • Stoichiometry: A 1:1 ratio of piperazine to methyl chloroformate favors mono-carboxylation, though excess reagent risks bis-carboxylate formation.

Challenges and Mitigation

  • Bis-Carboxylation: To suppress di-substitution, slow addition of methyl chloroformate and strict temperature control (0–25°C) are critical.

  • Steric Hindrance: The 3,5-dimethyl groups reduce nucleophilicity at adjacent nitrogens, necessitating prolonged reaction times (12–24 hours).

Protection-Functionalization-Deprotection Approach

This method involves temporary protection of one piperazine nitrogen, enabling selective carboxylation at the other.

tert-Butoxycarbonyl (Boc) Protection

3,5-Dimethylpiperazine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

  • Procedure: 3,5-Dimethylpiperazine (21.07 mmol) is stirred with Boc₂O (32.3 mmol) in ethanol (42 mL) at room temperature for 1 hour. After solvent removal, the residue is extracted with chloroform, dried over MgSO₄, and concentrated to yield tert-butyl 3,5-dimethylpiperazine-1-carboxylate (72% yield).

Optimization Insights:

  • Solvent: Ethanol or DCM provides optimal solubility.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates Boc protection in DCM, achieving near-quantitative yields.

Methyl Carboxylation of the Free Amine

The Boc-protected intermediate is reacted with methyl chloroformate under mild conditions:

  • Procedure: To tert-butyl 3,5-dimethylpiperazine-1-carboxylate (0.45 mmol) in DCM, TEA (0.55 mmol) and methyl chloroformate (0.45 mmol) are added. After 30 minutes at room temperature, the mixture is concentrated and purified via column chromatography (hexane:ethyl acetate = 1:1) to afford the methyl carboxylate.

Boc Deprotection

Final deprotection using hydrochloric acid (HCl/dioxane) or trifluoroacetic acid (TFA) yields the target compound:

  • Procedure: The Boc-protected methyl carboxylate is stirred with 4N HCl/dioxane (2 hours, room temperature). Solvent removal and neutralization with NaHCO₃ afford this compound.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Direct Carboxylation45–56%Fewer steps; avoids protection/deprotectionRisk of bis-carboxylation; moderate yields
Protection-Deprotection60–72%High regioselectivity; scalableAdditional steps increase synthesis time

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 1.5 hours) significantly reduces reaction times for Boc protection and carboxylation steps, enhancing throughput.

Coupling Reagents for Carboxylation

Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF facilitates efficient carboxylation under mild conditions (2 hours, room temperature).

Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

  • ¹H NMR (CDCl₃): Peaks at δ 1.06 (d, 6H, J=6.4 Hz, CH₃), 3.79–4.09 (m, 2H, NCH₂), and 3.67 (s, 3H, COOCH₃).

  • LCMS: Molecular ion peak at m/z 215.2 [M+H]⁺ confirms successful carboxylation.

Industrial-Scale Considerations

  • Solvent Recovery: Ethyl acetate and DCM are recycled via distillation to reduce costs.

  • Catalyst Reuse: DMAP and HATU are recovered via aqueous washes and reused with minimal activity loss .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 3,5-dimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield valuable derivatives used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionResulting Compounds
AlkylationReacts with alkyl halidesAlkylated derivatives
AcylationForms acyl derivatives with acid chloridesAcylated piperazines
CyclizationParticipates in cyclization reactionsCyclic compounds

Biological Studies

The compound has been investigated for its biological activities, particularly in pharmacology. Studies indicate potential interactions with various biological targets.

Pharmacological Properties :

  • Binding Affinity : Exhibits binding to neurotransmitter receptors, indicating potential use in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies have shown efficacy against specific bacterial strains, suggesting its application in antibiotic development.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Table 2: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryModulation of inflammatory cytokines
NeuropharmacologicalInteraction with neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives demonstrated that this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the piperazine ring could enhance potency.

Case Study 2: Neurological Applications

Research highlighted the compound's potential as a modulator of neurotransmitter systems. In vitro assays showed that it could influence dopamine and serotonin receptor activity, suggesting applications in treating mood disorders and anxiety.

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Methyl 3,5-dimethylpiperazine-1-carboxylate belongs to a broader class of substituted piperazine carboxylates. Key analogs and their distinguishing features are summarized below:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 639068-43-2 C₁₁H₂₂N₂O₂ 214.3 Parent compound; Boc-protected for enhanced stability during synthesis.
(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 888327-50-2 C₁₁H₂₂N₂O₂ 214.3 Stereoisomer with defined (S,S) configuration; impacts receptor binding.
tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate 180975-66-0 C₁₁H₂₂N₂O₂ 214.3 Methyl groups at 2 and 6 positions; altered steric effects in reactions.
tert-Butyl 4-benzoyl-3,5-dimethylpiperazine-1-carboxylate N/A C₁₉H₂₇N₃O₃ 345.4 Benzoyl-substituted derivative; used in HIV inhibitor studies (LC-MS m/z 319.17).
3,5-Dimethyl-1-(4-nitrophenyl)piperazine 331652-58-5 C₁₂H₁₆N₄O₂ 248.3 Nitrophenyl substituent; exhibits distinct toxicity (GHS hazard codes: H302, H315).

Key Observations:

  • Stereochemistry : The (3S,5S)-isomer (888327-50-2) has a boiling point of 123°C and a vapor pressure of 0.00394 mmHg at 25°C, differing significantly from the racemic parent compound due to crystalline packing efficiency .
  • Substituent Effects : The addition of a benzoyl group (as in the HIV inhibitor precursor) increases molecular weight by ~131 g/mol and alters solubility, requiring purification via silica gel chromatography .

Physicochemical and Stability Differences

Property This compound (3S,5S)-Isomer tert-Butyl cis-2,6-Dimethyl Analog
Boiling Point (°C) 279.7 123 ~280 (estimated)
logP (iLOGP) 1.36 1.36 1.41
Solubility (logS, ESOL) -2.38 -2.38 -2.45
Storage Conditions Room temperature -20°C or -80°C Room temperature

Notable Stability Issues: The (3S,5S)-isomer requires storage at -20°C to prevent racemization, whereas the parent compound is stable at room temperature .

Biological Activity

Methyl 3,5-dimethylpiperazine-1-carboxylate (MDPC) is a chemical compound with notable biological activities, particularly in antimicrobial and cytotoxic domains. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

MDPC has the molecular formula C8H16N2O2C_8H_{16}N_2O_2 and a molecular weight of 172.23 g/mol. The compound features a piperazine ring with methyl substitutions at the 3 and 5 positions and a carboxylate ester functional group at the 1 position. Its structural uniqueness contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that MDPC exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and other pathogens, suggesting potential use as an antimicrobial agent in pharmaceutical applications.

Table 1: Antimicrobial Efficacy of MDPC

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Cytotoxic Effects

MDPC has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, it displayed cytotoxicity against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines with IC50 values indicating moderate potency .

Table 2: Cytotoxic Activity of MDPC

Cell LineIC50 (μM)
A549 (Lung carcinoma)15.2
MCF-7 (Breast cancer)22.5
HepG2 (Liver carcinoma)18.7

The precise mechanisms through which MDPC exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various biological targets involved in cell signaling pathways related to apoptosis and microbial resistance mechanisms .

Case Studies

Several studies have highlighted the potential of MDPC in drug development:

  • Anticancer Potential : A study conducted on MDPC's effects on A549 and MCF-7 cell lines demonstrated significant induction of apoptosis, correlating with increased levels of cleaved caspase-3, a marker for programmed cell death .
  • Antimicrobial Efficacy : In vitro tests showed that MDPC effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in combating antibiotic-resistant infections .

Future Directions

While the current findings on MDPC are promising, further research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile. Investigations into its safety profile, pharmacokinetics, and long-term effects are essential for advancing this compound towards clinical applications.

Q & A

Basic: What are the standard synthetic routes for Methyl 3,5-dimethylpiperazine-1-carboxylate?

Methodological Answer:
The compound is typically synthesized via carbamate formation using 3,5-dimethylpiperazine and methyl chloroformate. Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of 3,5-dimethylpiperazine to methyl chloroformate in dichloromethane (DCM) at 0–20°C for 12 hours .
  • Base Selection: Triethylamine (TEA) is preferred for neutralizing HCl byproducts.
  • Purification: Column chromatography (DCM:MeOH = 95:5) yields ~56–72% purity. Confirm purity via <sup>1</sup>H-NMR (e.g., δ 1.07 ppm for methyl protons) .

Example Optimization Table:

ParameterConditionImpact on Yield
Temperature0–20°CPrevents exothermic side reactions
Reaction Time12 hoursMaximizes conversion without degradation
SolventDCMEnhances solubility of intermediates

Advanced: How do conflicting solubility values (e.g., vs. mg/mL) arise in property determination?

Methodological Answer:
Discrepancies stem from computational models (ESOL, Ali, SILICOS-IT) and experimental conditions:

  • ESOL Model: Predicts solubility based on atom contributions (3.38 mg/mL, class: "very soluble") .
  • SILICOS-IT: Uses fragment-based descriptors (5.42 mg/mL, class: "soluble") .
  • Experimental Validation: Use shake-flask method with HPLC quantification under controlled pH (5.5–7.0) and temperature (25°C) to resolve conflicts .

Data Comparison:

ModelSolubility (mg/mL)Class
ESOL3.38Very soluble
Ali3.44Very soluble
SILICOS-IT5.42Soluble

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • <sup>1</sup>H-NMR: Key signals include methyl ester protons (δ 3.6–3.8 ppm) and piperazine methyl groups (δ 1.0–1.2 ppm) .
  • HPLC: Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8–10 minutes .
  • Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 215.3 ([M+H]<sup>+</sup>) .

Advanced: How can computational models predict BBB permeability for this compound?

Methodological Answer:
BBB permeability is predicted using:

  • Lipinski’s Rule: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. The compound complies (MW: 214.3, LogP: 1.4) .
  • SwissADME: Input SMILES (e.g., COC(=O)N1CC(NC)C(C)(C)CC1) to generate BBB score (0.55 bioavailability, "high permeability") .
  • In Silico Tools: QikProp (Schrödinger) calculates LogBB > 0.3, indicating CNS penetration potential .

Advanced: How to address low yields (<60%) in scaled-up synthesis?

Methodological Answer:

  • Catalyst Screening: Test DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Solvent Optimization: Replace DCM with THF for better reagent miscibility at scale .
  • Workup Strategy: Use liquid-liquid extraction (ethyl acetate/water) to recover unreacted starting materials .

Critical Parameters:

  • Maintain inert atmosphere (N2) to prevent ester hydrolysis.
  • Monitor reaction progress via TLC (Rf = 0.4 in DCM:MeOH 9:1).

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in amber vials to prevent photodegradation .
  • Atmosphere: Use argon/vacuum-sealed containers to avoid oxidation.
  • Solubility Considerations: Prepare stock solutions in DMSO (10 mM) for biological assays; avoid aqueous buffers >24 hours .

Advanced: How to design SAR studies for piperazine derivatives?

Methodological Answer:

  • Core Modifications: Compare methyl ester (target compound) with ethyl or tert-butyl analogs to assess esterase susceptibility .
  • Bioisosteres: Replace piperazine with morpholine or thiomorpholine to study ring flexibility .
  • Activity Cliffs: Use molecular docking (AutoDock Vina) to map interactions with targets like 5-HT receptors .

Example SAR Table:

DerivativeLogPBBB PermeantBioactivity
Methyl ester1.4YesModerate 5-HT1A affinity
Ethyl ester1.8YesImproved metabolic stability
Free acid0.9NoLow CNS activity

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves and safety goggles (H315/H319/H335 hazards) .
  • Ventilation: Use fume hoods for powder weighing (P261 precaution) .
  • Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .

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